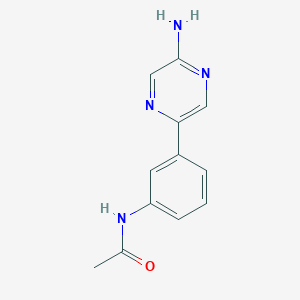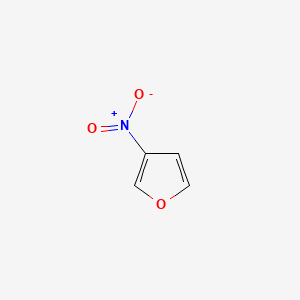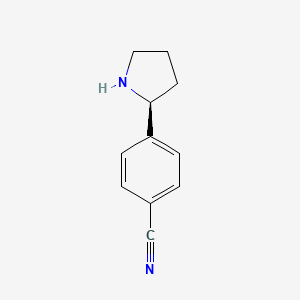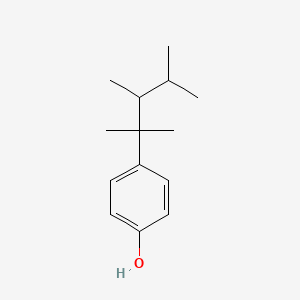
(1S)-1-(3-Cyclopentyloxyphenyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-Cyclopentyloxyphenyl)propylamine is an organic compound that belongs to the class of amines It features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopentyloxybenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro, sulfonyl, or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-Cyclopentyloxyphenyl)propylamine may have several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of amine-related biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-Cyclopentyloxyphenyl)propylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and producing therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3-Methoxyphenyl)propylamine: Similar structure with a methoxy group instead of a cyclopentyloxy group.
(1S)-1-(3-Ethoxyphenyl)propylamine: Similar structure with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
(1S)-1-(3-Cyclopentyloxyphenyl)propylamine is unique due to its cyclopentyloxy group, which may confer distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1S)-1-(3-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
HSALIYYEPAAHCX-AWEZNQCLSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=CC=C1)OC2CCCC2)N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)



![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)
![5-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13036351.png)
![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)



